![molecular formula C20H16N2O3S3 B4795940 ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate](/img/structure/B4795940.png)
ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate
Overview
Description
Ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate, commonly known as DTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DTT is a thiol-based reducing agent that is widely used in biochemistry and molecular biology experiments to protect and reduce disulfide bonds in proteins and peptides.
Mechanism of Action
DTT acts as a reducing agent by donating electrons to disulfide bonds, which breaks them into two sulfhydryl groups. DTT has a low redox potential, which makes it an effective reducing agent. DTT is also stable under a wide range of pH and temperature conditions, which makes it suitable for various experimental conditions.
Biochemical and Physiological Effects:
DTT has been shown to have some biochemical and physiological effects. DTT can activate ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), by reducing disulfide bonds in the protein. DTT can also reduce the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. However, DTT can also interfere with some enzymatic reactions by reducing disulfide bonds in enzymes, which can affect their activity.
Advantages and Limitations for Lab Experiments
DTT has several advantages for lab experiments. DTT is a highly effective reducing agent that can break disulfide bonds in proteins and peptides. DTT is also stable under a wide range of experimental conditions, which makes it suitable for various applications. However, DTT can also interfere with some enzymatic reactions by reducing disulfide bonds in enzymes, which can affect their activity. DTT can also be toxic to cells at high concentrations, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the research and development of DTT. One direction is to develop more stable and effective reducing agents that can break disulfide bonds in proteins and peptides. Another direction is to investigate the potential physiological and therapeutic effects of DTT, such as its ability to activate ion channels and reduce amyloid beta aggregation. DTT can also be used as a tool to study the structure and function of proteins and peptides, which can lead to the development of new drugs and therapies. Overall, DTT is a valuable tool for scientific research, and its potential applications are still being explored.
Scientific Research Applications
DTT is widely used in scientific research as a reducing agent to break disulfide bonds in proteins and peptides. Disulfide bonds are important structural elements in proteins that stabilize their tertiary and quaternary structures. DTT can reduce the disulfide bonds to sulfhydryl groups, which can be further modified or analyzed. DTT is also used to protect sulfhydryl groups from oxidation during protein purification and analysis.
properties
IUPAC Name |
ethyl 4-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanyl-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S3/c1-2-25-19(24)9-13(23)12-28-20-15(11-21)14(17-5-3-7-26-17)10-16(22-20)18-6-4-8-27-18/h3-8,10H,2,9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELJWOBRRCIZCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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